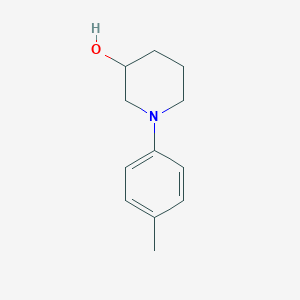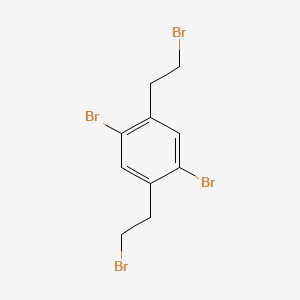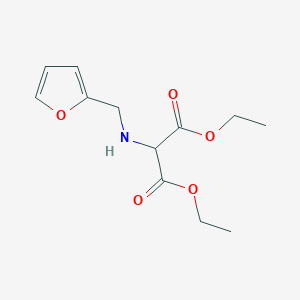
Dibenzyl 2-isocyanobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 2-isocyanobutanedioate is an organic compound with the molecular formula C18H17NO4. It is a derivative of butanedioic acid, featuring two benzyl groups and an isocyanate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-isocyanobutanedioate typically involves the reaction of benzyl alcohol with 2-isocyanobutanedioic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-isocyanobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzyl 2-oxobutanedioate, while reduction can produce dibenzyl 2-aminobutanedioate.
Applications De Recherche Scientifique
Dibenzyl 2-isocyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dibenzyl 2-isocyanobutanedioate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea or carbamate derivatives. These reactions are crucial in the compound’s role in organic synthesis and potential pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl 2-aminobutanedioate
- Dibenzyl 2-oxobutanedioate
- 1,2-Diphenylethane (Bibenzyl)
Uniqueness
Dibenzyl 2-isocyanobutanedioate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89099-05-8 |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
dibenzyl 2-isocyanobutanedioate |
InChI |
InChI=1S/C19H17NO4/c1-20-17(19(22)24-14-16-10-6-3-7-11-16)12-18(21)23-13-15-8-4-2-5-9-15/h2-11,17H,12-14H2 |
Clé InChI |
FTPIYQHYHHRILC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)
![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)






![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
